

# Application Note: Spectroscopic Analysis for the Structural Elucidation of Chrysospermin B

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chrysospermin B

Cat. No.: B15567870

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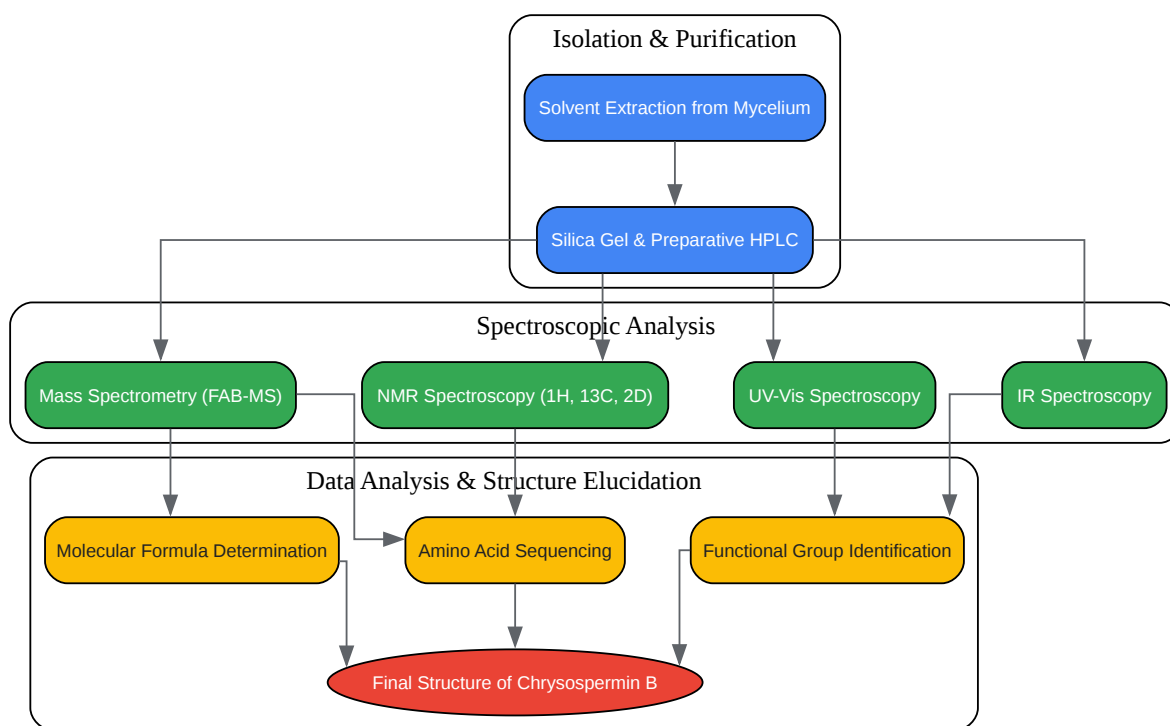
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Chrysospermin B** is a member of the chrysospermin family of peptaibols, which are linear peptide antibiotics rich in  $\alpha$ -aminoisobutyric acid (Aib).<sup>[1]</sup> Isolated from *Apiocrea chrysosperma*, these peptides exhibit significant antibacterial and antifungal activities.<sup>[1]</sup> The structural elucidation of these complex natural products is crucial for understanding their mechanism of action and for guiding synthetic efforts in drug development. This application note details the spectroscopic methods used to determine the structure of **Chrysospermin B**, providing a protocol for researchers aiming to characterize similar peptaibols. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fast Atom Bombardment Mass Spectrometry (FAB-MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.

## Structural Determination Workflow

The structural elucidation of **Chrysospermin B** involves a multi-step spectroscopic analysis. The general workflow is outlined below.



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Fig. 1: Workflow for the structural elucidation of **Chrysospermin B**.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Chrysospermin B**. This data is representative and serves to illustrate the expected values for a peptaibol of this nature.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for determining the detailed covalent structure and stereochemistry of organic molecules. For **Chrysospermin B**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are vital

for identifying the amino acid residues and their sequence.

Table 1: Representative  $^1\text{H}$  NMR Spectroscopic Data for **Chrysospermin B** (500 MHz,  $\text{CD}_3\text{OD}$ )

Position/Residue	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
Ala-NH	7.95	d	7.5
Ala- $\alpha$ H	4.20	q	7.2
Ala- $\beta$ H <sub>3</sub>	1.35	d	7.2
Aib-NH	7.80	s	-
Aib- $\beta$ H <sub>3</sub>	1.45, 1.48	s	-
Val-NH	7.90	d	8.0
Val- $\alpha$ H	4.10	dd	8.0, 5.0
Val- $\beta$ H	2.15	m	-
Val- $\gamma$ H <sub>6</sub>	0.95, 1.00	d	6.8
Leu-NH	8.05	d	8.2
Leu- $\alpha$ H	4.30	m	-
Leu- $\beta$ H <sub>2</sub>	1.65	m	-
Leu- $\gamma$ H	1.75	m	-
Leu- $\delta$ H <sub>6</sub>	0.90, 0.92	d	6.5
Gln-NH	8.15	d	7.8
Gln- $\alpha$ H	4.25	m	-
Gln- $\beta$ H <sub>2</sub>	2.10, 2.25	m	-
Gln- $\gamma$ H <sub>2</sub>	2.40	t	7.5
Gln- $\delta$ NH <sub>2</sub>	7.55, 6.80	s	-
Pheol- $\alpha$ H	4.50	m	-
Pheol- $\beta$ H <sub>2</sub>	2.95, 3.10	m	-
Pheol-Ar-H	7.20-7.35	m	-

Table 2: Representative  $^{13}\text{C}$  NMR Spectroscopic Data for **Chrysospermin B** (125 MHz,  $\text{CD}_3\text{OD}$ )

Position/Residue	Chemical Shift ( $\delta$ ) ppm
Carbonyls (C=O)	172.0 - 175.5
Pheol-Ar-C	127.5, 129.0, 130.0, 138.5
Ala-C $\alpha$	51.5
Ala-C $\beta$	18.0
Aib-C $\alpha$	58.0
Aib-C $\beta$	25.0, 25.5
Val-C $\alpha$	60.5
Val-C $\beta$	31.0
Val-C $\gamma$	19.0, 19.5
Leu-C $\alpha$	54.0
Leu-C $\beta$	41.5
Leu-C $\gamma$	25.5
Leu-C $\delta$	22.5, 23.0
Gln-C $\alpha$	55.0
Gln-C $\beta$	28.5
Gln-C $\gamma$	32.5
Gln-C $\delta$	178.0
Pheol-C $\alpha$	65.0
Pheol-C $\beta$	39.0

## Mass Spectrometry (MS) Data

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is instrumental in determining the molecular weight and amino acid sequence of peptaibols.

Table 3: Representative Mass Spectrometry Data for **Chrysospermin B**

Parameter	Value
Ionization Mode	Positive FAB
Molecular Ion [M+H] <sup>+</sup>	m/z 18XX.X (Calculated for C <sub>89</sub> H <sub>142</sub> N <sub>22</sub> O <sub>23</sub> )
Key Fragment Ions	Sequential loss of amino acid residues from the N- and C-termini.
Fragmentation Pattern	Characteristic b and y series ions confirming the amino acid sequence.

## UV-Vis and IR Spectroscopy Data

UV-Vis and IR spectroscopy provide information about the presence of specific chromophores and functional groups.

Table 4: UV-Vis and IR Spectroscopic Data for **Chrysospermin B**

Technique	Wavelength/Wavenumber	Interpretation
UV-Vis (in Methanol)	$\lambda_{\text{max}} \approx 258, 264, 268 \text{ nm}$	Phenylalanine aromatic system
IR (KBr pellet)	$\sim 3300 \text{ cm}^{-1}$ (broad)	N-H stretching (amide)
$\sim 2960 \text{ cm}^{-1}$	C-H stretching (aliphatic)	
$\sim 1650 \text{ cm}^{-1}$ (strong)	C=O stretching (Amide I)	
$\sim 1540 \text{ cm}^{-1}$ (strong)	N-H bending (Amide II)	

## Experimental Protocols

### Sample Preparation

**Chrysospermin B** is isolated from the mycelium of *Apiocrea chrysosperma* by solvent extraction, followed by purification using silica gel chromatography and preparative recycling HPLC.[1] The purified peptide is dried to a constant weight before spectroscopic analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve ~5 mg of purified **Chrysospermin B** in 0.5 mL of deuterated methanol (CD<sub>3</sub>OD).
- Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: 32 scans, 16K data points, spectral width of 12 ppm, relaxation delay of 2 s.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Typical parameters: 2048 scans, 32K data points, spectral width of 200 ppm, relaxation delay of 2 s.
- 2D NMR Acquisition:
  - Acquire COSY, TOCSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations for sequential assignment.

## Fast Atom Bombardment Mass Spectrometry (FAB-MS)

- Matrix Preparation: Prepare a solution of 3-nitrobenzyl alcohol (3-NBA) or glycerol as the matrix.
- Sample Preparation: Dissolve a small amount of **Chrysospermin B** in methanol and mix with the matrix on the FAB probe tip.

- Instrumentation: Use a high-resolution double-focusing mass spectrometer equipped with a FAB ion source.
- Data Acquisition:
  - Bombard the sample with a high-energy beam of Xenon atoms.
  - Acquire the mass spectrum in the positive ion mode over a mass range of  $m/z$  100-2500.
  - Perform MS/MS experiments on the molecular ion to induce fragmentation and obtain sequence information.

## UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a ~0.1 mg/mL solution of **Chrysospermin B** in methanol.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Record the absorption spectrum from 200 to 400 nm.
  - Use methanol as the blank reference.

## Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of **Chrysospermin B** with ~100 mg of dry KBr powder and pressing it into a transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record the spectrum from 4000 to 400  $\text{cm}^{-1}$ .
  - Acquire and average 32 scans for a good signal-to-noise ratio.

## Conclusion



The combination of NMR, mass spectrometry, UV-Vis, and IR spectroscopy provides a comprehensive toolkit for the structural elucidation of complex natural products like **Chrysospermin B**. The data and protocols presented in this application note serve as a guide for researchers in the field of natural product chemistry and drug discovery, facilitating the characterization of novel peptaibols and related compounds.

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## References

- 1. Bibliographies: 'Peptaibol Antibiotics' – Grafiati [grafiati.com]
- To cite this document: BenchChem. [Application Note: Spectroscopic Analysis for the Structural Elucidation of Chrysospermin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567870#spectroscopic-analysis-of-chrysospermin-b-structure]

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